N-(dodecanoyl)-sphinganine-1-phosphocholine

説明

N-lauroyl-

SM(d18:0/12:0) is a sphingomyelin.

作用機序

Target of Action

It is known that similar compounds interact with various proteins and enzymes within the cell

Mode of Action

It is known that similar compounds can alter the fatty acid and protein profiles of cells when cultivated under certain conditions . This suggests that N-(dodecanoyl)-sphinganine-1-phosphocholine may interact with its targets to induce changes in cellular processes.

Biochemical Pathways

It is known that similar compounds can alter important pathways related to oxidative stress and stationary phase response in cells

Result of Action

It is known that similar compounds can alter the abundance of certain proteins and the levels of free cellular thiol, suggesting potential effects on oxidative stress resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound can alter the fatty acid and protein profiles of cells cultivated in an anaerobic condition

生物活性

N-(Dodecanoyl)-sphinganine-1-phosphocholine (also known as N-(dodecanoyl)-sphingomyelin) is a complex sphingolipid that plays significant roles in various biological processes, particularly in neurobiology and cellular signaling. This article delves into its biological activity, mechanisms of action, and implications for health and disease.

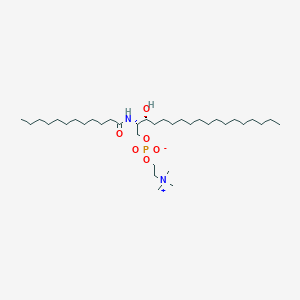

Chemical Structure and Properties

This compound is characterized by a sphinganine backbone with a dodecanoyl fatty acid chain and a phosphocholine head group. Its molecular formula is C₁₈H₃₉N₂O₄P, with a molecular weight of approximately 648.938 g/mol. The unique properties of this compound arise from its specific fatty acid chain length, which influences its interactions within cellular membranes.

1. Role in Myelin Sheath Formation

This compound is crucial for the formation and maintenance of the myelin sheath in oligodendrocytes. This sheath is essential for proper neuronal function, facilitating the rapid transmission of electrical impulses along nerve fibers.

2. Cell Signaling Modulation

This sphingolipid modulates several cell signaling pathways that affect cell growth, differentiation, and apoptosis. It interacts with various proteins involved in signal transduction, influencing inflammatory responses and neurodegenerative processes .

3. Inflammation and Neurodegeneration

Research indicates that this compound may play a role in inflammatory responses associated with neurodegenerative diseases. Its ability to influence cell signaling pathways positions it as a potential target for therapeutic interventions in conditions such as multiple sclerosis and Alzheimer's disease.

Comparative Analysis with Similar Compounds

The table below summarizes the structural characteristics and unique features of this compound compared to other sphingolipids:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(octadecanoyl)-sphinganine-1-phosphocholine | Contains an octadecanoyl chain | Longer fatty acid chain enhances membrane fluidity |

| N-(tetradecanoyl)-sphinganine-1-phosphocholine | Contains a tetradecanoyl chain | Shorter than dodecanoyl; may affect membrane dynamics |

| N-(hexadecanoyl)-sphinganine-1-phosphocholine | Contains a hexadecanoyl chain | Intermediate chain length affects bioactivity |

The specific dodecanoyl fatty acid chain of this compound gives it distinct biological activities compared to other sphingolipids.

1. Neuroprotective Effects

A study demonstrated that this compound exhibits neuroprotective effects in models of neurodegeneration. It was shown to reduce apoptosis in neuronal cells exposed to oxidative stress, indicating its potential as a therapeutic agent in neurodegenerative diseases .

2. Cancer Research

Sphingolipids, including this compound, have been implicated in cancer biology. Research suggests that they can modulate tumor growth through their effects on cell signaling pathways related to proliferation and apoptosis . For instance, studies have indicated that alterations in sphingolipid metabolism can influence cancer cell survival and resistance to chemotherapy .

特性

IUPAC Name |

[(2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H73N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h33-34,38H,6-32H2,1-5H3,(H-,36,39,40,41)/t33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKFURSPBCUAIO-SZAHLOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H73N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677071 | |

| Record name | (2S,3R)-2-(Dodecanoylamino)-3-hydroxyoctadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474923-31-4 | |

| Record name | (2S,3R)-2-(Dodecanoylamino)-3-hydroxyoctadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Given that the study identifies lipid metabolism, particularly LysoPA, as a key pathway in FTC, could other lipids like N-(dodecanoyl)-sphinganine-1-phosphocholine also play a role in the disease?

A1: While the study specifically focuses on LysoPA [], the broader implication of altered lipid metabolism in FTC warrants further investigation into the roles of other lipids, including this compound. Further research is needed to determine if this compound exhibits altered levels in FTC tissues compared to healthy tissues or benign nodules. Investigating its potential involvement in pathways relevant to FTC development, such as cell proliferation, apoptosis, and RAS signaling, could provide valuable insights.

Q2: Could this compound serve as a potential biomarker for FTC diagnosis or a target for therapeutic intervention?

A2: The study highlights the potential of LysoPA and its analogs as biomarkers for FTC diagnosis []. Given the structural similarities between LysoPA and this compound, it's plausible that this compound could also exhibit differential expression in FTC. Investigating its levels in patient samples (e.g., blood, tissue) could reveal if it holds diagnostic potential. Further research is necessary to understand if this compound plays a direct role in FTC development and if targeting its synthesis or signaling pathways could be therapeutically beneficial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。